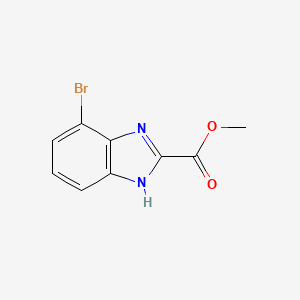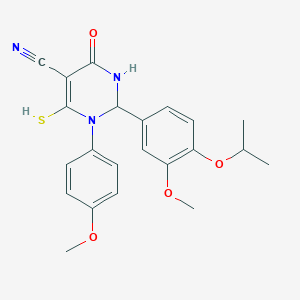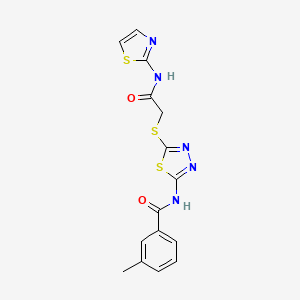![molecular formula C21H19N5O4S B2863193 ethyl 2-(2-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate CAS No. 921833-05-8](/img/structure/B2863193.png)
ethyl 2-(2-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a pyrazolo[4,3-c]pyridine ring, a thiazole ring, and an ester group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple heterocyclic rings. These rings may have interesting electronic and steric effects that could influence the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the ester group could undergo hydrolysis, and the heterocyclic rings could participate in electrophilic substitution reactions .Scientific Research Applications
Antiviral Applications
This compound, due to its structural similarity to indole derivatives, may exhibit significant antiviral activities. Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . The presence of a pyrazolo[4,3-c]pyridine moiety could potentially interact with viral enzymes or proteins, disrupting their function and preventing viral replication.
Anti-inflammatory Properties
Compounds with an indole nucleus, such as our subject compound, have been found to possess anti-inflammatory properties . This can be attributed to their ability to modulate the production of inflammatory cytokines or inhibit the enzymes involved in the inflammation process.
Anticancer Potential
The structural complexity of ethyl 2-(2-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate suggests it could bind to various cancer cell receptors or enzymes, potentially exhibiting anticancer activity. Indole derivatives are known to have diverse biological activities, including anticancer effects .
Antimicrobial Efficacy
Indole derivatives have shown promise as antimicrobial agents, and the compound could be explored for similar applications. Its molecular structure may allow it to interfere with bacterial cell wall synthesis or protein function, leading to antimicrobial effects .
Enzyme Inhibition
The compound’s potential to act as an enzyme inhibitor can be inferred from its indole-like structure. Indole derivatives have been utilized in the development of inhibitors for enzymes like cholinesterases, which are important in neurological functions .
Chemical Synthesis of Complex Molecules
Given its complex structure, this compound could serve as a key intermediate in the synthesis of more complex molecules. Its thiazolyl and pyrazolopyridine components could be useful in constructing pharmacologically active molecules .
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c1-3-30-17(27)9-13-12-31-21(22-13)23-19(28)15-10-25(2)11-16-18(15)24-26(20(16)29)14-7-5-4-6-8-14/h4-8,10-12H,3,9H2,1-2H3,(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOOLCMSVBHWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/no-structure.png)

![5,7-dimethyl-9-(2-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2863113.png)
![3-((3-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2863115.png)

![Methyl 2-chloro-5-[(chloroacetyl)amino]benzoate](/img/structure/B2863119.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2863123.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-4-nitrobenzamide](/img/structure/B2863125.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2863126.png)



![Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2863133.png)